1-Ethyl-2-methylcyclohexanol
Description
Contextualization within Cyclohexanol (B46403) Chemistry and Substituted Cycloalkanes
Cyclohexanols, which are characterized by a hydroxyl group attached to a cyclohexane (B81311) ring, are a pivotal class of organic compounds. ontosight.ai They serve as key intermediates in the synthesis of various commercial products, including pharmaceuticals and fragrances. ontosight.ai The chemistry of cyclohexanols is largely dictated by the conformational flexibility of the cyclohexane ring and the stereochemical relationship between the hydroxyl group and other substituents.
Substituted cycloalkanes, such as 1-ethyl-2-methylcyclohexanol, introduce further complexity and research interest due to the potential for stereoisomerism. The presence of multiple substituents on the cyclohexane ring leads to the existence of different spatial arrangements of the atoms, known as stereoisomers, each with unique physical and chemical properties. guidechem.com The study of these isomers is crucial for understanding and controlling the outcomes of chemical reactions.
Significance of this compound as a Model Compound in Fundamental Organic Research
This compound serves as an excellent model compound for investigating several fundamental concepts in organic chemistry. Its structure allows for the exploration of:
Stereochemistry and Conformational Analysis: The cyclohexane ring in this compound can adopt various conformations, with the chair conformation being the most stable. libretexts.orgpearson.com The presence of three different substituents (hydroxyl, ethyl, and methyl groups) at positions 1 and 2 allows for the study of how these groups influence the equilibrium between different chair conformations. libretexts.orgevitachem.com The relative positioning of these groups (axial versus equatorial) significantly impacts the molecule's stability and reactivity. libretexts.orgyoutube.com
Reaction Mechanisms: The compound is a valuable substrate for studying various reaction mechanisms, particularly elimination reactions like dehydration. The acid-catalyzed dehydration of this compound can lead to the formation of multiple alkene products, providing insights into the regioselectivity and stereoselectivity of such reactions. chegg.com Understanding the factors that govern the formation of the major product is a key area of research.
Spectroscopic Analysis: The distinct structural features of this compound and its isomers provide a practical basis for learning and applying various spectroscopic techniques, including infrared (IR) spectroscopy and mass spectrometry, for structure elucidation. nist.govnist.govnih.gov
Overview of Key Research Areas and Objectives for this compound Studies
Research on this compound primarily focuses on the following areas:
Synthesis: Developing efficient and stereoselective methods for the synthesis of specific stereoisomers of this compound is a significant objective. ontosight.ai Common synthetic routes involve the reaction of Grignard reagents with substituted cyclohexanones or the hydration of corresponding alkenes. ontosight.ai
Conformational and Stereochemical Analysis: A primary goal is to understand the conformational preferences of the different stereoisomers of this compound. This involves determining which chair conformation is more stable for a given isomer and quantifying the energetic differences between them. libretexts.orgucsb.edu This knowledge is crucial for predicting the compound's reactivity.
Reaction Chemistry: Investigating the reactivity of this compound, particularly in acid-catalyzed dehydration reactions, is a major research focus. chegg.comchegg.com Researchers aim to identify the various alkene products formed and elucidate the mechanisms of their formation, including the potential for carbocation rearrangements. chegg.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol nih.gov |
| CAS Registry Number | 32296-45-0 nist.gov |
| Appearance | Colorless liquid ontosight.ai |
| Odor | Characteristic ontosight.ai |
| Boiling Point | Approximately 180°C ontosight.ai |
| Density | Approximately 0.89 g/cm³ ontosight.ai |
| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and ether ontosight.ai |
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Technique | Key Information |
| Infrared (IR) Spectroscopy | The IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching vibrations of the cyclohexane ring and the alkyl substituents. nist.gov |
| Mass Spectrometry (Electron Ionization) | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 142. nist.govnih.gov Common fragments would result from the loss of water (m/z 124), an ethyl group (m/z 113), or a methyl group. nih.gov |
Structure
3D Structure
Properties
CAS No. |
32296-45-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-9(10)7-5-4-6-8(9)2/h8,10H,3-7H2,1-2H3 |
InChI Key |
YIXMIPVWEWDXSJ-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1C)O |
Canonical SMILES |
CCC1(CCCCC1C)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis
Isomeric Forms of 1-Ethyl-2-methylcyclohexanol
The substitution pattern on the cyclohexane (B81311) ring of this compound results in the formation of multiple stereoisomers. This isomerism arises from the presence of chiral centers within the molecule.
This compound possesses two chiral centers:
C1: The carbon atom bonded to the ethyl group, the hydroxyl group, and two different carbons within the ring (C2 and C6). Since it is attached to four different groups, it is a stereocenter.
C2: The carbon atom bonded to the methyl group, a hydrogen atom, and two different carbons within the ring (C1 and C3). As these four groups are different, C2 is also a stereocenter.
The presence of n distinct chiral centers in a molecule can lead to a maximum of 2n stereoisomers. libretexts.orgmasterorganicchemistry.com For this compound, with two chiral centers (n=2), a maximum of 22 = 4 stereoisomers are possible. libretexts.orgschoolwires.net These stereoisomers exist as two pairs of enantiomers.
| Feature | Description |
| Chiral Center 1 | Carbon 1 (C1), bonded to -OH, -CH2CH3, C2, and C6 |
| Chiral Center 2 | Carbon 2 (C2), bonded to -CH3, -H, C1, and C3 |
| Number of Chiral Centers | 2 |
| Maximum Stereoisomers | 22 = 4 |
The four possible stereoisomers of this compound can be classified based on the relative orientation of the ethyl, methyl, and hydroxyl groups. This gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. schoolwires.net
Cis Isomers: In the cis configuration, the ethyl and methyl groups are on the same side of the cyclohexane ring. There are two cis isomers which are non-superimposable mirror images of each other, thus forming a pair of enantiomers.
Trans Isomers: In the trans configuration, the ethyl and methyl groups are on opposite sides of the ring. Similarly, there are two trans isomers that are non-superimposable mirror images, constituting a second pair of enantiomers.
The relationship between these isomers can be summarized as follows:
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images (e.g., the two cis isomers or the two trans isomers). libretexts.org
Diastereomers are stereoisomers that are not mirror images of each other. schoolwires.net For example, any cis isomer is a diastereomer of any trans isomer. Diastereomers have different physical properties, such as boiling points and dipole moments. ucsb.edu
| Isomer Type | Relationship | Number of Isomers |
| cis-1-Ethyl-2-methylcyclohexanol | Pair of enantiomers | 2 |
| trans-1-Ethyl-2-methylcyclohexanol | Pair of enantiomers | 2 |
| cis vs. trans | Diastereomers | - |
Conformational Dynamics of the Cyclohexane Ring System
The cyclohexane ring is not planar; it adopts a puckered three-dimensional shape to minimize strain. The most stable of these shapes is the chair conformation. vedantu.com
The cyclohexane ring in this compound exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. pearson.com This conformation is dynamic, undergoing a process known as ring inversion or "chair flip." vedantu.com During a chair flip, carbons that were in the "up" position move to the "down" position, and vice-versa. A crucial consequence of this inversion is that all axial bonds become equatorial, and all equatorial bonds become axial. vedantu.comyoutube.com The two chair conformers exist in equilibrium, but for a substituted cyclohexane like this compound, the two conformers are not of equal energy. libretexts.org
Substituents on a cyclohexane ring are more stable in the equatorial position than in the axial position to avoid steric strain. fiveable.me Axial substituents experience unfavorable 1,3-diaxial interactions with the other axial atoms on the same side of the ring. libretexts.org
The stability of a particular conformer is determined by the steric bulk of the groups in axial positions. Larger, bulkier groups have a stronger preference for the equatorial position. vaia.com The steric bulk of relevant substituents decreases in the order: isopropyl > ethyl > methyl. libretexts.org
trans-1-Ethyl-2-methylcyclohexanol: In the trans isomer, one chair conformer can have both the ethyl and methyl groups in equatorial positions, while the flipped conformer would have both groups in axial positions. The diaxial conformation suffers from significant steric strain from four 1,3-diaxial interactions. libretexts.org Therefore, the equilibrium will overwhelmingly favor the diequatorial conformer, making it the most stable conformation for the trans isomer. libretexts.orgaskfilo.com
cis-1-Ethyl-2-methylcyclohexanol: For the cis isomer, one substituent must be axial and the other equatorial in any chair conformation. libretexts.org Ring flipping interchanges these positions. youtube.com Two possible conformers exist: one with an axial ethyl group and an equatorial methyl group, and another with an equatorial ethyl group and an axial methyl group. Since the ethyl group is sterically bulkier than the methyl group, the conformer with the ethyl group in the more stable equatorial position and the methyl group in the axial position is energetically favored. youtube.comlibretexts.org
The hydroxyl (-OH) group also influences the conformational equilibrium. Like other substituents, the hydroxyl group is more stable in the equatorial position to minimize steric hindrance. askfilo.com The steric demand of a hydroxyl group is generally considered less than that of a methyl or ethyl group. libretexts.org
In the most stable conformation of trans-1-ethyl-2-methylcyclohexanol, the hydroxyl group will also occupy an equatorial position, resulting in a tri-equatorial arrangement if possible, or the arrangement that places the maximum number of larger groups equatorially. For the cis isomer, the final equilibrium will depend on the balance of steric interactions. The most stable conformer will be the one that places the largest possible number of bulky groups (in the order of ethyl > methyl > hydroxyl) in equatorial positions. libretexts.org
Furthermore, the hydroxyl group's ability to participate in hydrogen bonding can affect conformational preferences, particularly in different solvent environments. In dilute, non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and an electronegative atom on another substituent could potentially stabilize a conformer that might otherwise be less favored due to steric factors. However, in this compound, the primary determinant of conformational equilibrium remains the minimization of steric strain from the alkyl substituents. cdnsciencepub.com
Experimental Methodologies for Stereochemical Elucidation
The unambiguous determination of the stereoisomers of this compound relies on a combination of separation and spectroscopic techniques. These methods allow for the isolation of individual isomers and the definitive assignment of their relative and absolute configurations.
Chromatographic Resolution Techniques for Isomer Separation (e.g., Chiral HPLC, GC)
The separation of the enantiomeric and diastereomeric forms of this compound is a critical first step in its stereochemical analysis. Due to their identical physical properties in an achiral environment, the separation of enantiomers requires a chiral environment, which is typically achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and gas chromatography (GC). phenomenex.comwisc.edusigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. phenomenex.com The separation is based on the differential interaction of the enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. sigmaaldrich.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. chromatographyonline.com The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), is crucial for optimizing the separation. chromatographyonline.comresearchgate.net
| Parameter | Description | Predicted Outcome for this compound Enantiomers |
| Retention Factor (k') | A measure of the retention of an analyte on the column. | Dependent on mobile phase composition and specific CSP. |
| Separation Factor (α) | The ratio of the retention factors of the two enantiomers (k'2 / k'1). A value > 1 indicates separation. | Expected to be > 1 on a suitable polysaccharide-based CSP. |
| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation. | Achievable with optimization of mobile phase and flow rate. sigmaaldrich.com |
Chiral Gas Chromatography (GC):
Chiral GC is another highly effective method for the separation of volatile enantiomers like the isomers of this compound. wisc.edu This technique often employs capillary columns coated with a chiral stationary phase, commonly a derivative of cyclodextrin (B1172386). gcms.czsigmaaldrich.com The separation mechanism involves the formation of temporary inclusion complexes between the analytes and the cyclodextrin cavity, with the stability of these complexes differing for each enantiomer. researchgate.net
For the diastereomers of this compound (cis and trans), separation can typically be achieved on a standard non-chiral GC column due to their different physical properties. However, to separate all four possible stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers), a chiral GC column is necessary. The elution order of the isomers would depend on the specific chiral stationary phase and the temperature program used. researchgate.net
| Isomer Pair | Separation Principle | Predicted GC Elution Order on a Non-Chiral Column |
| cis vs. trans Diastereomers | Difference in boiling points and interaction with the stationary phase. | The cis isomer is generally more volatile and would likely elute before the trans isomer. |
| (+)-cis vs. (-)-cis Enantiomers | Differential interaction with a chiral stationary phase. | Requires a chiral GC column for separation. |
| (+)-trans vs. (-)-trans Enantiomers | Differential interaction with a chiral stationary phase. | Requires a chiral GC column for separation. |
Spectroscopic Assignment of Relative and Absolute Configuration (e.g., advanced NMR techniques)
Once the stereoisomers have been separated, or in some cases, even in their mixtures, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are employed to determine their three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for elucidating the relative stereochemistry of molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.
¹H NMR Spectroscopy: The chemical shifts and, more importantly, the coupling constants (J-values) of the protons on the cyclohexane ring are highly dependent on their spatial orientation (axial or equatorial). For instance, the proton attached to the carbon bearing the hydroxyl group (H-1) will exhibit different coupling constants depending on its orientation and the orientation of the neighboring protons. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship between adjacent protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.
While specific spectral data for this compound is not published, data for the analogous cis- and trans-2-methylcyclohexanol (B1360119) can be used to predict the expected chemical shifts and coupling patterns. chemicalbook.comchemicalbook.com
| Proton | Predicted Chemical Shift (δ) in cis-1-Ethyl-2-methylcyclohexanol | Predicted Chemical Shift (δ) in trans-1-Ethyl-2-methylcyclohexanol | Key Differentiating Feature |
| H-1 (CH-OH) | ~3.8 ppm (broad multiplet) | ~3.3 ppm (multiplet) | The chemical shift and multiplicity of this proton are highly sensitive to the stereochemistry. |
| H-2 (CH-CH₃) | ~1.7 ppm (multiplet) | ~1.5 ppm (multiplet) | The position of this proton will be influenced by the relative orientation of the ethyl and hydroxyl groups. |
| -CH₂- (ethyl) | ~1.4-1.6 ppm (multiplet) | ~1.4-1.6 ppm (multiplet) | May show subtle differences in chemical shift between isomers. |
| -CH₃ (methyl) | ~0.9 ppm (doublet) | ~1.0 ppm (doublet) | The chemical shift is influenced by anisotropic effects from the C-O bond. |
| -CH₃ (ethyl) | ~0.9 ppm (triplet) | ~0.9 ppm (triplet) | Likely to be similar in both isomers. |
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also diagnostic of the stereochemistry. Carbons in a more sterically hindered environment, such as an axial position, typically resonate at a higher field (lower δ value) compared to their less hindered equatorial counterparts (the γ-gauche effect). chemicalbook.compressbooks.pub
| Carbon | Predicted ¹³C Chemical Shift (δ) in cis-1-Ethyl-2-methylcyclohexanol | Predicted ¹³C Chemical Shift (δ) in trans-1-Ethyl-2-methylcyclohexanol |
| C-1 (C-OH) | ~72 ppm | ~77 ppm |
| C-2 (C-CH₃) | ~35 ppm | ~40 ppm |
| C-3 | ~33 ppm | ~35 ppm |
| C-4 | ~25 ppm | ~25 ppm |
| C-5 | ~24 ppm | ~26 ppm |
| C-6 | ~30 ppm | ~32 ppm |
| -CH₂- (ethyl) | ~30 ppm | ~31 ppm |
| -CH₃ (methyl) | ~17 ppm | ~18 ppm |
| -CH₃ (ethyl) | ~11 ppm | ~11 ppm |
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that is indispensable for determining the relative stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.netlibretexts.org For this compound, NOESY can definitively distinguish between cis and trans isomers. In the cis isomer, NOE correlations would be expected between the protons of the ethyl group and the methyl group, as they are on the same face of the ring. In the trans isomer, these correlations would be absent. Instead, NOEs would be observed between the axial protons on the same side of the ring.
The absolute configuration of the enantiomers, once separated, can be determined by several methods, including X-ray crystallography of a suitable crystalline derivative or by comparing their experimentally measured optical rotation with values predicted by computational methods. acs.org
Synthetic Methodologies and Mechanistic Investigations
Rational Design and Synthesis of 1-Ethyl-2-methylcyclohexanol
The creation of this compound can be achieved by different synthetic routes, including the hydration of 1-ethyl-2-methylcyclohexene or the reduction of the corresponding ketone. ontosight.ai
Stereoselective Reduction of Ketone Precursors (e.g., 1-Ethyl-2-methylcyclohexanone)
The reduction of 1-ethyl-2-methylcyclohexanone presents a key method for synthesizing this compound. This transformation of a carbonyl group into a hydroxyl group is a fundamental reaction in organic synthesis. researchgate.netrsc.org The stereochemical outcome of this reduction is of particular importance, as it determines the spatial arrangement of the resulting alcohol's substituents.
Catalytic hydrogenation offers a direct method for the reduction of 1-ethyl-2-methylcyclohexanone. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include transition metals such as palladium, platinum, and nickel, often supported on materials like carbon (e.g., Pd/C). The reaction is influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure, all of which can affect the yield and stereoselectivity of the resulting this compound. lookchem.com The mechanism generally involves the syn-addition of hydrogen to the carbonyl group, where both hydrogen atoms add to the same face of the molecule. chegg.comacs.org
Table 1: Catalytic Hydrogenation of Substituted Cyclohexanones
| Catalyst | Substrate | Product(s) | Solvent | Key Findings |
|---|---|---|---|---|
| RhCl₃ | Aromatic Ketones | Alkyl Cyclohexanes | Trifluoroethanol | High selectivity for hydrogenation/hydrodeoxygenation. lookchem.com |
Biocatalytic reductions provide an environmentally friendly and often highly stereoselective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) is a commonly employed biocatalyst for the reduction of ketones due to the presence of dehydrogenase enzymes. srce.hrfortunejournals.com These enzymes utilize cofactors such as NADPH to deliver a hydride to the carbonyl group, often with high enantioselectivity. srce.hrfortunejournals.com The reduction of substituted cyclohexanones, including 2-methylcyclohexanone (B44802), using baker's yeast has been shown to produce the corresponding alcohols with varying degrees of stereoselectivity. fortunejournals.com The reaction conditions, such as the use of free or immobilized yeast cells and the solvent system (e.g., water, glycerol-water mixtures), can significantly influence the reaction's efficiency and the stereochemical outcome. fortunejournals.comfortunejournals.com For instance, immobilized baker's yeast has been reported to give higher yields compared to free cells. fortunejournals.com
Table 2: Biocatalytic Reduction of Ketones using Baker's Yeast
| Substrate | Biocatalyst | Solvent System | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio |
|---|---|---|---|---|
| 2-Methylcyclohexanone | Baker's Yeast (free & immobilized) | Glycerol/water | 2-Methylcyclohexanol | Not specified |
| Ethyl 3-oxohexanoate | Baker's Yeast (free & immobilized) | Glycerol/water | Ethyl 3-hydroxyhexanoate | 88-94% ee fortunejournals.com |
A variety of chemical reducing agents can be employed for the reduction of 1-ethyl-2-methylcyclohexanone, with the choice of reagent significantly impacting the stereoselectivity of the reaction. researchgate.net Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful and commonly used reducing agents. rsc.orgacs.org The stereochemical outcome is often governed by the steric hindrance around the carbonyl group. Less sterically demanding reagents tend to approach from the less hindered face, leading to the thermodynamically more stable alcohol isomer. researchgate.netorganic-chemistry.org For instance, the reduction of 2-methylcyclohexanone with aluminum hydride at 0°C yields a majority of the trans-isomer (74%), which is the more stable product. psu.edu More bulky reducing agents, such as L-Selectride, exhibit greater stereoselectivity, favoring attack from the less hindered equatorial face to produce the axial alcohol. acs.org The use of certain lithium-based reducing systems with hydrated transition metal salts has also been shown to provide high stereoselectivity for the thermodynamically more stable alcohol. organic-chemistry.org
Table 3: Stereoselective Reduction of 2-Methylcyclohexanone with Chemical Reducing Agents
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|
| Aluminum Hydride | 0 | 26:74 | psu.edu |
| Aluminum Hydride | 25 (long reaction time) | 12:88 | psu.edu |
Hydration of Alkene Precursors (e.g., 1-Ethyl-2-methylcyclohexene)
The addition of water across the double bond of an alkene, known as hydration, is another fundamental route to synthesize alcohols. libretexts.org For the synthesis of this compound, the corresponding alkene precursor would be 1-ethyl-2-methylcyclohexene.
The hydration of an alkene is typically carried out in the presence of an acid catalyst, such as dilute sulfuric acid. libretexts.org The reaction proceeds via an electrophilic addition mechanism. The first step involves the protonation of the double bond by a hydronium ion (H₃O⁺) to form a carbocation intermediate. libretexts.orgyoutube.com According to Markovnikov's rule, the proton adds to the carbon of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org In the case of 1-ethyl-2-methylcyclohexene, protonation would lead to a tertiary carbocation. A subsequent attack by a water molecule on the carbocation, followed by deprotonation, yields the alcohol. youtube.comdoubtnut.com The acid-catalyzed hydration of 1-methylcyclohexene, a similar substrate, is known to produce 1-methylcyclohexanol. doubtnut.comstudysoup.com It is important to note that this reaction is reversible, and to favor the formation of the alcohol, an excess of water is typically used. libretexts.org
Hydroboration-Oxidation and Other Anti-Markovnikov Additions
The synthesis of alcohols via the hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, prized for its characteristic anti-Markovnikov regioselectivity and syn-stereospecificity. This two-step process allows for the placement of a hydroxyl group on the less substituted carbon of a double bond.
For the synthesis of a related compound, trans-2-methylcyclohexanol (B1360119), the hydroboration-oxidation of 1-methylcyclohexene is a well-established method. researchgate.netaakash.ac.in The boron atom adds to the less hindered carbon of the double bond (C2), and the hydrogen adds to the more substituted carbon (C1). Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding the alcohol with anti-Markovnikov regiochemistry. aakash.ac.inlibretexts.org The reaction proceeds with syn-addition of the hydrogen and boron across the double bond, leading to the trans product. researchgate.netchegg.com
Applying this logic to a precursor for this compound, such as 2-ethyl-1-methylcyclohexene , would be expected to yield the target alcohol. The mechanism proceeds as follows:
Hydroboration: The boron atom of the borane (B79455) reagent adds to the C-2 carbon (the less substituted carbon of the alkene), while the hydride adds to the C-1 carbon. This occurs in a concerted, four-centered transition state.
Oxidation: The intermediate trialkylborane is treated with hydrogen peroxide and a base (e.g., NaOH). The hydroperoxide ion attacks the boron atom, followed by the migration of the alkyl group from boron to the adjacent oxygen atom. This step occurs with retention of configuration.
Hydrolysis: The resulting borate (B1201080) ester is hydrolyzed to yield the final alcohol, this compound.
This anti-Markovnikov addition is a key strategy for synthesizing alcohols with a substitution pattern that cannot be achieved through direct acid-catalyzed hydration of alkenes, which follows Markovnikov's rule. byjus.com
Organometallic Reactions (e.g., Grignard Reagent Additions) for Cyclohexanol (B46403) Formation
Organometallic reagents, particularly Grignard reagents, provide a powerful and direct method for the synthesis of tertiary alcohols like this compound. This reaction involves the nucleophilic addition of an organometallic compound to the electrophilic carbonyl carbon of a ketone.
The synthesis of this compound is efficiently achieved by reacting 2-methylcyclohexanone with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr) . The reaction proceeds in two main stages:
Grignard Reagent Addition: The ethylmagnesium bromide is typically prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent is then added to a solution of 2-methylcyclohexanone. The highly polarized carbon-magnesium bond makes the ethyl group a potent nucleophile, which attacks the carbonyl carbon of the ketone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. vaia.com
Acidic Workup: The reaction mixture is subsequently treated with a dilute aqueous acid (e.g., H₃O⁺). The acid protonates the negatively charged oxygen of the alkoxide, yielding the final tertiary alcohol, this compound, and a magnesium salt.
The reaction of Grignard reagents with 2-substituted cyclohexanones generally follows Cram's rule of steric control, where the nucleophile preferentially attacks from the less hindered face of the carbonyl group. cdnsciencepub.com In the case of 2-methylcyclohexanone, this leads to a mixture of cis and trans isomers of this compound, with the trans isomer, where the incoming ethyl group is on the opposite side of the ring from the existing methyl group, often being the major product due to steric hindrance. cdnsciencepub.com
Table 1: Grignard Synthesis of this compound
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| 2-Methylcyclohexanone | Ethylmagnesium Bromide | Magnesium alkoxide | This compound |
Reaction Mechanisms of this compound Transformations
Dehydration Reactions to Alkene Products
The dehydration of alcohols to form alkenes is a fundamental elimination reaction, typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org this compound, being a tertiary alcohol, readily undergoes dehydration.
Acid-Catalyzed E1 and E2 Elimination Mechanisms
Due to its structure as a tertiary alcohol, the dehydration of this compound predominantly proceeds via the E1 (Elimination, Unimolecular) mechanism. libretexts.org This is a two-step process:
Protonation and Formation of a Carbocation: The acid catalyst protonates the hydroxyl group, converting it into an excellent leaving group (H₂O). libretexts.org This protonated alcohol, an alkyloxonium ion, then dissociates by losing a molecule of water to form a relatively stable tertiary carbocation at the C-1 position. libretexts.orgyoutube.com This step is the slow, rate-determining step of the reaction.
Deprotonation to form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocationic center. The electrons from the C-H bond then form a new pi bond, resulting in an alkene. libretexts.org
The E2 (Elimination, Bimolecular) mechanism is less common for tertiary alcohols under acidic conditions but can be induced. It is a one-step, concerted reaction where a strong base removes a proton simultaneously as the leaving group departs. dalalinstitute.com For an alcohol, this would require converting the -OH into a better leaving group that is compatible with a strong base, for example by tosylation, and then treating it with a strong, often bulky, base like potassium tert-butoxide. The E2 mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry, where the proton to be removed and the leaving group are on opposite sides of the C-C bond and in the same plane. amazonaws.com
Carbocation Rearrangements and Ring Contraction Phenomena
While the initially formed 1-ethyl-2-methylcyclohexyl cation is a stable tertiary carbocation, carbocation intermediates are known to undergo rearrangements to form more stable species. youtube.com In the context of the dehydration of substituted cyclohexanols, a significant rearrangement is ring contraction .
Studies on the dehydration of related isomers like trans-2-methylcyclohexanol have shown the formation of cyclopentene (B43876) derivatives. researchgate.netacs.org A similar pathway can be proposed for a rearranged carbocation derived from this compound. Although the initial carbocation is tertiary, a 1,2-hydride shift from the C-2 position would lead to a different tertiary carbocation. More significantly, the carbocation can undergo ring contraction. This process involves the migration of one of the C-C bonds of the cyclohexane (B81311) ring to the positively charged carbon.
For example, if the C1-C6 bond migrates to C1 (which is the carbocation center, after a potential rearrangement places the charge at C2), the six-membered ring contracts to a five-membered ring. This results in a new, rearranged carbocation with a cyclopentyl structure, which can then be stabilized by deprotonation to yield an ethyl-substituted cyclopentene derivative. The driving force for such rearrangements is the formation of a thermodynamically stable product.
Regioselectivity (Saytzeff vs. Hofmann Rule) and Stereoselectivity in Elimination
Regioselectivity: The E1 dehydration of this compound can lead to a mixture of isomeric alkene products, as deprotonation can occur from any adjacent carbon atom bearing a hydrogen. The regiochemical outcome is governed by the Saytzeff (Zaitsev) rule , which predicts that the major product will be the most stable, most highly substituted alkene. libretexts.orgupenn.edu
Possible alkene products from the 1-ethyl-2-methylcyclohexyl cation include:
1-Ethyl-2-methylcyclohexene (tetrasubstituted)
2-Ethyl-1-methylcyclohexene (tetrasubstituted)
1-Ethyl-6-methylcyclohexene (trisubstituted)
1-Methylene-2-methyl-cyclohexane (if rearrangement occurs to place the ethyl group elsewhere) or an exocyclic methylene (B1212753) product like (2-methylcyclohexylidene)ethane (disubstituted)
According to Saytzeff's rule, the tetrasubstituted alkenes, 1-ethyl-2-methylcyclohexene and 2-ethyl-1-methylcyclohexene , would be the most thermodynamically stable and are therefore predicted to be the major products of the dehydration reaction. upenn.edu The relative amounts of these would depend on the subtle energy differences between them. The Hofmann rule, which predicts the formation of the least substituted alkene, is generally observed only when using a sterically hindered base in an E2 reaction. utdallas.edu
Stereoselectivity: When the elimination reaction can form alkenes that exist as geometric isomers (cis/trans or E/Z), the reaction can also exhibit stereoselectivity. The E1 mechanism, proceeding through a planar carbocation intermediate, allows for rotation around the C-C single bonds before deprotonation occurs. This generally leads to the formation of the thermodynamically more stable alkene stereoisomer, which is typically the trans (E) isomer, as it minimizes steric strain between bulky substituents on the double bond. libretexts.orgamazonaws.com In an E2 reaction, the stereochemistry is strictly controlled by the required anti-periplanar arrangement of the departing proton and leaving group, which can lead to a specific stereoisomer that may not be the most thermodynamically stable one. msu.edu
Table 2: Predicted Dehydration Products of this compound via E1 Mechanism
| Alkene Product | Alkene Substitution | Predicted Yield (Saytzeff's Rule) |
|---|---|---|
| 1-Ethyl-2-methylcyclohexene | Tetrasubstituted | Major |
| 2-Ethyl-1-methylcyclohexene | Tetrasubstituted | Major |
| 1-Ethyl-6-methylcyclohexene | Trisubstituted | Minor |
| (2-methylcyclohexylidene)ethane | Disubstituted | Minor |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be converted into a good leaving group. This is typically achieved by protonating the alcohol with a strong acid, forming an oxonium ion (R-OH₂⁺), from which water—a stable, neutral molecule—can depart. libretexts.orgmasterorganicchemistry.com
In the case of this compound, a tertiary alcohol, nucleophilic substitution proceeds via the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. libretexts.org This pathway involves the formation of a carbocation intermediate.
The Sₙ1 mechanism for the reaction of this compound with a hydrohalic acid (HX) can be described in three steps:
Protonation: The hydroxyl group is rapidly and reversibly protonated by the strong acid to form the corresponding oxonium ion. libretexts.org
Carbocation Formation: The C-O bond breaks, and the leaving group (water) departs, forming a relatively stable tertiary carbocation (the 1-ethyl-2-methylcyclohexyl cation). This is the slow, rate-determining step of the reaction. libretexts.org
Nucleophilic Attack: The nucleophile (e.g., a halide ion, X⁻) attacks the planar carbocation. This attack can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter and the starting material were enantiomerically pure.
A significant competing pathway in Sₙ1 reactions is the E1 (Elimination, Unimolecular) reaction. masterorganicchemistry.com The carbocation intermediate can also lose a proton from an adjacent carbon to a weak base (like water or the alcohol itself) to form an alkene. libretexts.org This is particularly prevalent when using non-nucleophilic acids like sulfuric acid (H₂SO₄) or when the reaction mixture is heated. masterorganicchemistry.com For this compound, E1 elimination could yield a mixture of alkenes, with the most substituted alkene, 1-ethyl-2-methylcyclohexene, being the major product according to Zaitsev's rule. scribd.com
Table 2: Nucleophilic Substitution and Competing Elimination Reactions
| Reagent | Conditions | Primary Mechanism | Major Product(s) |
|---|---|---|---|
| HCl (conc.) | Room Temperature | Sₙ1 | 1-Chloro-1-ethyl-2-methylcyclohexane |
| HBr (conc.) | Room Temperature | Sₙ1 | 1-Bromo-1-ethyl-2-methylcyclohexane |
| H₂SO₄ (conc.) | Heat | E1 | 1-Ethyl-2-methylcyclohexene (major), other isomeric alkenes (minor) |
Esterification and Etherification Reactions
Esterification
Esterification is the process of forming an ester, typically from an alcohol and a carboxylic acid. The most common method, Fischer esterification, involves heating the alcohol and carboxylic acid with an acid catalyst, usually concentrated sulfuric acid or hydrogen chloride. libretexts.orgchemguide.co.uk This reaction is an equilibrium process. libretexts.org
For tertiary alcohols like this compound, Fischer esterification is notoriously inefficient. The significant steric hindrance around the tertiary hydroxyl group impedes the approach of the carboxylic acid. Furthermore, the strongly acidic conditions and heat required for the reaction heavily favor the competing E1 dehydration (elimination) pathway, leading to the formation of alkenes as major byproducts. masterorganicchemistry.com
A more effective method for esterifying a tertiary alcohol is to use a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion and avoiding the strongly acidic conditions that promote elimination. The reaction with an acyl chloride proceeds via nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the acyl chloride.
Etherification
The formation of an ether from this compound also faces challenges. The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, is not a viable route. The tertiary alkoxide of this compound would be a strong base, and attempting to react it with a primary or secondary alkyl halide would result almost exclusively in elimination of the alkyl halide, not substitution.
Acid-catalyzed etherification is a possible, though often low-yielding, alternative. This reaction involves an Sₙ1 mechanism similar to that for nucleophilic substitution. The alcohol is protonated, loses water to form the tertiary carbocation, and is then trapped by another molecule of alcohol acting as a nucleophile. If reacting with itself, this would form a symmetrical diether. More commonly, the reaction is performed with a large excess of a simpler, less-hindered primary alcohol (like methanol (B129727) or ethanol) to form an unsymmetrical ether. However, as with other acid-catalyzed reactions of this substrate, E1 elimination remains a significant competing side reaction. Milder acid catalysts, such as montmorillonite (B579905) clays, have been used for the etherification of other sterically hindered alcohols and could potentially offer a higher-yielding pathway by reducing the extent of elimination. researchgate.net
Table 3: Esterification and Etherification Methods for this compound
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ | Heat | Very low yield due to steric hindrance and competing E1 elimination. masterorganicchemistry.comlibretexts.org |
| Acylation | Acyl Chloride (R-COCl), Pyridine | Cooling or Room Temp. | More effective method for tertiary alcohols; avoids strong acid. |
| Acylation | Acid Anhydride ((R-CO)₂O), Pyridine | Gentle Warming | Slower than with acyl chlorides but also effective. libretexts.org |
| Acid-catalyzed Etherification | Excess Primary Alcohol (R'-OH), H₂SO₄ (cat.) | Heat | Proceeds via Sₙ1/E1 mechanism, significant alkene byproduct expected. masterorganicchemistry.com |
Advanced Spectroscopic and Analytical Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For a volatile and relatively nonpolar compound like 1-Ethyl-2-methylcyclohexanol, gas and liquid chromatography are particularly effective.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. purdue.edulibretexts.org In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. purdue.edulibretexts.org50megs.com The separation is based on the differential partitioning of the components between the mobile and stationary phases. Alcohols are well-suited for GC analysis due to their volatility. odinity.com The choice of a polar or non-polar stationary phase can be optimized to achieve the best separation from other components in a mixture. odinity.com
When coupled with a mass spectrometer, GC becomes Gas Chromatography-Mass Spectrometry (GC-MS), a premier tool for both separating and identifying components of a mixture. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio. This produces a mass spectrum that serves as a molecular "fingerprint."
For this compound, the electron ionization (EI) mass spectrum is characterized by a specific fragmentation pattern. While the molecular ion peak (M+) at m/z 142 may be weak or absent, characteristic fragments resulting from the loss of water (M-18), an ethyl group (M-29), and other rearrangements are observed. The NIST Mass Spectrometry Data Center reports key peaks in the GC-MS spectrum of this compound at m/z values of 95 (base peak), 113, and 85. nih.gov These fragments are crucial for its identification in complex mixtures.
Table 1: Typical GC-MS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Major m/z Peaks | 95, 113, 85 |
Note: Data sourced from PubChem and NIST databases. nih.govnist.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not sufficiently volatile for GC. 50megs.com It is particularly useful for both analytical purity assessment and preparative purification of larger quantities. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). thermofisher.com
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. thermofisher.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol (B129727). sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more nonpolar compounds are retained longer on the column.
By adjusting the composition of the mobile phase (e.g., the ratio of water to organic solvent), the retention time of this compound can be controlled to achieve separation from impurities or other reaction components. youtube.com This makes HPLC an effective method for verifying the purity of a synthesized sample or for isolating the compound in a high-purity form for further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. weebly.comomicsonline.org It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their connectivity. The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which correspond to the electronic environment of each proton. The integration of each signal relates to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
In this compound, the protons on the cyclohexane (B81311) ring, the ethyl group, and the methyl group will each have distinct chemical shifts. The proton attached to the same carbon as the hydroxyl group (if it were a secondary alcohol) would typically appear downfield (around 3.5-4.0 ppm) due to the deshielding effect of the oxygen atom. study.com However, as a tertiary alcohol, this compound lacks a proton on the carbon bearing the hydroxyl group. The protons of the cyclohexane ring would appear as a complex series of multiplets in the upfield region (typically 1.0-2.0 ppm). study.comlibretexts.org The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, while the methyl group on the ring would appear as a doublet. The hydroxyl proton itself would appear as a broad singlet, the position of which can vary.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH | Variable (e.g., 1.0-3.0) | Broad Singlet | 1H |
| Cyclohexane Ring CH₂ & CH | ~1.2 - 1.9 | Multiplets | 9H |
| Ethyl -CH₂- | ~1.5 - 1.7 | Quartet | 2H |
| Ring -CH₃ | ~0.9 - 1.1 | Doublet | 3H |
| Ethyl -CH₃ | ~0.8 - 1.0 | Triplet | 3H |
Note: These are estimated values based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. magritek.com To gain more information about the type of each carbon (quaternary, CH, CH₂, or CH₃), a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is used. uobasrah.edu.iqfiveable.me
A typical DEPT experiment consists of three spectra:
Standard ¹³C NMR: Shows signals for all carbon atoms.
DEPT-90: Shows signals only for CH (methine) carbons. fiveable.melibretexts.org
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ (methylene) carbons. Quaternary carbons are absent. fiveable.melibretexts.orgopenstax.org
By comparing these three spectra, every carbon in this compound can be identified. The molecule has nine carbon atoms. The standard ¹³C spectrum will show nine distinct signals. The DEPT-90 spectrum will show one signal for the CH carbon at position 2. The DEPT-135 spectrum will show positive signals for the CH and the two CH₃ groups, and negative signals for the four CH₂ groups of the ring and the one CH₂ of the ethyl group. The quaternary carbon at position 1, bonded to the hydroxyl and ethyl groups, will be present in the standard ¹³C spectrum but absent from both DEPT spectra. magritek.comfiveable.me
Table 3: Predicted ¹³C NMR and DEPT Analysis for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| Quaternary C (C-OH) | ~70 - 75 | Absent | Absent |
| CH (Ring) | ~35 - 45 | Present | Positive |
| CH₂ (Ring & Ethyl) | ~20 - 40 | Absent | Negative |
| CH₃ (Ring & Ethyl) | ~10 - 20 | Absent | Positive |
Note: These are estimated values. The presence/absence and phase in DEPT spectra are definitive.
Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. weebly.comomicsonline.org
Correlation Spectroscopy (COSY): This is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). libretexts.org A COSY spectrum of this compound would show cross-peaks connecting the protons of the ethyl group (the -CH₂- and -CH₃) and would help trace the connectivity of the protons around the cyclohexane ring.
Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to carbon atoms. weebly.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of each proton to its corresponding carbon in the skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). weebly.comomicsonline.org HMBC is crucial for piecing together the molecular fragments. For example, it would show a correlation between the protons of the ring's methyl group and the C1 (quaternary) and C2 carbons, as well as between the protons of the ethyl group and the C1 carbon, thus confirming the substitution pattern on the cyclohexane ring.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pubtanta.edu.eg The covalent bonds within a molecule are not static; they undergo various vibrational motions, such as stretching and bending, at specific quantized frequencies. tanta.edu.eglibretexts.org When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a molecular fingerprint, allowing for the confirmation of functional groups.
For this compound, the IR spectrum is characterized by the presence of key functional groups: a hydroxyl (-OH) group and a saturated aliphatic ring system. The analysis of its vibrational modes confirms the molecular structure.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. pressbooks.pub In a condensed phase (like a neat liquid, which is a common sampling method), the hydroxyl groups form intermolecular hydrogen bonds, which results in a strong, broad absorption band typically observed in the region of 3200-3500 cm⁻¹. pressbooks.pub This broadening is a direct consequence of the different hydrogen-bonding environments within the sample.
The carbon-oxygen single bond (C-O) stretch provides another key absorption band. For tertiary alcohols like this compound, this vibration typically appears as a strong peak in the range of 1100-1200 cm⁻¹.
The aliphatic cyclohexane ring and the ethyl and methyl substituents give rise to characteristic carbon-hydrogen (C-H) stretching and bending vibrations. The C-H stretching vibrations of the sp³-hybridized carbons are observed just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, the bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups can be seen in the fingerprint region (approximately 1470-1365 cm⁻¹). libretexts.org
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | Alkane (C-H) | 3000 - 2850 | Strong |
| C-H Bend (Methylene/Methyl) | Alkane (-CH₂-, -CH₃) | 1470 - 1365 | Variable |
| C-O Stretch | Tertiary Alcohol (C-O) | 1200 - 1100 | Strong |
X-ray Crystallography for Crystalline Derivatives and Absolute Configuration Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govspringernature.com This method can unambiguously establish the relative configuration of all stereogenic centers in a molecule. nih.govspringernature.com For chiral, enantiomerically pure compounds, X-ray crystallography can also be used to determine the absolute configuration. nih.govresearchgate.neted.ac.uk
The process involves irradiating a single crystal of a compound with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.
For a molecule like this compound, which is a liquid at room temperature, X-ray crystallographic analysis would require the preparation of a suitable crystalline derivative. This could be achieved by reacting the alcohol with a chiral resolving agent or another molecule that induces crystallization, such as a derivative of benzoic acid or a heavy-atom-containing reagent.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net This effect is most pronounced when the crystal contains atoms heavier than oxygen. researchgate.net The analysis of Bijvoet pairs—reflections that would be equivalent in the absence of anomalous scattering—allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomer confirms the assignment. researchgate.net
While specific X-ray crystallographic data for this compound is not available in the surveyed literature, a hypothetical analysis of a crystalline derivative would yield precise structural parameters. The table below illustrates the type of data that would be obtained from such an experiment.
| Crystallographic Parameter | Example Data |
| Chemical Formula | C₉H₁₈O (for the parent compound) |
| Formula Weight | 142.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a = 8.5, b = 10.2, c = 12.1 |
| Volume (ų) | 1049.8 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 0.898 |
| Flack Parameter | 0.05(7) |
Computational Chemistry and Molecular Modeling
Quantum Mechanical (QM) Studies
Quantum mechanical methods are fundamental to understanding the electronic nature of molecules, providing precise calculations of geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. For a molecule like 1-Ethyl-2-methylcyclohexanol, DFT calculations would be instrumental in determining the most stable three-dimensional arrangements of its atoms (geometry optimization) and the relative energies of its different stereoisomers and conformers. However, specific DFT studies detailing these aspects for this compound are not found in the surveyed literature.
Ab Initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of a molecule's electronic structure. These calculations can predict various properties, including electron distribution, molecular orbitals, and reactivity indices. Such predictions would be crucial for understanding the chemical behavior of this compound, yet specific Ab Initio studies on this compound are not documented in available research.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
These computational techniques are essential for exploring the dynamic behavior and conformational preferences of molecules, particularly those with significant flexibility like substituted cyclohexanes.
Molecular Mechanics (MM) force fields are employed to calculate the potential energy of different molecular conformations. A systematic exploration of the conformational energy landscape of this compound would reveal the relative stabilities of its various chair, boat, and twist-boat conformations, as well as the orientation of the ethyl and methyl substituents (axial vs. equatorial). While the principles of conformational analysis of substituted cyclohexanes are well-established, specific computational studies mapping the energy landscape of this compound are not available.
Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time, providing insights into how this compound would interact with other molecules, including solvents. These simulations are critical for understanding how the surrounding environment influences its conformational preferences. At present, there is a lack of published MD simulation data focusing on the intermolecular interactions and solvent effects for this compound.
Reaction Pathway Analysis and Transition State Modeling
Computational methods are also pivotal in elucidating reaction mechanisms by modeling the energy changes that occur as reactants are converted to products. This includes the identification and characterization of high-energy transition states. For reactions involving this compound, such as dehydration or oxidation, computational analysis could predict the most likely reaction pathways and the structures of the transition states. However, specific research articles detailing reaction pathway analysis and transition state modeling for this compound could not be located.
Computational Prediction of Reaction Outcomes, Stereoselectivity, and Regioselectivity
Computational chemistry offers significant predictive power in determining the products of chemical reactions involving this compound, particularly concerning stereoselectivity and regioselectivity. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction and identify the most likely reaction pathways.
In the context of reactions such as dehydration, the regioselectivity can be predicted by calculating the activation energies for the formation of different possible alkene products. For this compound, dehydration can lead to a variety of products, and computational models can help determine which of these are favored. The stability of the resulting alkenes and the transition states leading to them are key factors in these predictions.
Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. For reactions involving this compound, which has two chiral centers, the formation of diastereomeric products is possible. Computational models can calculate the energies of the transition states leading to each stereoisomer, allowing for a prediction of the product distribution. These calculations often take into account steric and electronic effects that govern the stereochemical outcome of a reaction.
| Computational Method | Predicted Outcome | Key Factors Analyzed |
| Density Functional Theory (DFT) | Regioselectivity in dehydration | Transition state energies, stability of alkene products |
| Ab initio methods | Stereoselectivity in nucleophilic substitution | Steric hindrance, electronic effects on transition states |
| Molecular Mechanics (MM) | Conformational analysis of stereoisomers | Torsional strain, non-bonded interactions |
Elucidation of Detailed Mechanistic Pathways and Rate-Determining Steps
One of the most significant contributions of computational chemistry is its ability to elucidate detailed reaction mechanisms. For this compound, computational methods can map out the entire reaction coordinate for processes like dehydration or oxidation. This involves identifying all intermediates and transition states, providing a step-by-step picture of how reactants are converted to products.
For instance, in an acid-catalyzed dehydration reaction, computational studies can distinguish between an E1 or E2 mechanism. By calculating the energies of the intermediates and transition states for both pathways, it is possible to determine which mechanism is more favorable under specific conditions. In the case of an E1 mechanism, the stability of the carbocation intermediate is crucial, and its likelihood of rearrangement can also be assessed computationally.
Furthermore, these computational models can pinpoint the rate-determining step of a reaction by identifying the transition state with the highest energy barrier. Knowledge of the rate-determining step is fundamental to understanding and controlling the reaction kinetics. For complex, multi-step reactions, computational elucidation of the mechanistic pathway and the rate-determining step provides invaluable information that can be difficult to obtain through experimental means alone.
| Reaction Type | Potential Mechanistic Pathways | Method for Determining Rate-Determining Step |
| Acid-catalyzed Dehydration | E1 (via carbocation), E2 (concerted) | Identification of the highest energy transition state |
| Oxidation | Concerted, radical, or ionic mechanisms | Calculation of activation barriers for each step |
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound. This is particularly useful for confirming the identity of a compound and for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and computational methods can accurately predict both ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR parameters. By optimizing the molecular geometry of this compound and then performing a GIAO calculation, a theoretical NMR spectrum can be generated that can be compared with experimental data.
Infrared (IR) spectroscopy is another technique where computational predictions are highly valuable. By performing a frequency calculation on the optimized geometry of this compound, the vibrational modes of the molecule can be determined. These calculated frequencies correspond to the absorption bands in an IR spectrum. This allows for the assignment of specific spectral features to the vibrations of particular functional groups, such as the O-H stretch of the alcohol or the C-H stretches of the ethyl and methyl groups.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) with DFT | ¹H and ¹³C chemical shifts, coupling constants |
| Infrared (IR) Spectroscopy | DFT frequency calculations | Vibrational frequencies and intensities |
| Mass Spectrometry (MS) | Not directly predicted, but fragmentation pathways can be modeled | Fragmentation patterns based on bond dissociation energies |
Broader Research Applications and Fundamental Implications
1-Ethyl-2-methylcyclohexanol as a Probe in Organic Reaction Mechanisms
The structure of this compound, featuring a tertiary alcohol on a substituted cyclohexane (B81311) ring, makes it a valuable theoretical model for investigating reaction mechanisms, particularly those involving carbocation intermediates.
Investigating Steric and Stereoelectronic Effects in Cyclohexane Systems
The conformational analysis of this compound is governed by the interplay of steric and stereoelectronic effects. The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The substituents—an ethyl group, a methyl group, and a hydroxyl group—will preferentially occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions.
However, the relative stereochemistry of the substituents dictates the conformational equilibrium. For instance, in a cis isomer where the ethyl and methyl groups are on the same face of the ring, one of these groups may be forced into an axial position, leading to significant steric hindrance. This, in turn, can influence the reactivity of the molecule.
Stereoelectronic effects, such as hyperconjugation, also play a crucial role. The orientation of the C-O bond of the hydroxyl group relative to adjacent C-C and C-H bonds can affect the stability of the molecule and its transition states in reactions. For example, an anti-periplanar arrangement of a C-H bond to the leaving group (protonated hydroxyl) is required for an E2 elimination, and the conformational biases of this compound would influence the feasibility of achieving such a geometry.
Studying Carbocation Stability and Rearrangements in Ring Systems
The dehydration of this compound, typically an acid-catalyzed E1 reaction, proceeds through a tertiary carbocation intermediate. The formation of this carbocation is the rate-determining step, and its stability is paramount to the reaction's progress. Tertiary carbocations are relatively stable due to hyperconjugation and inductive effects from the surrounding alkyl groups.
However, the initial tertiary carbocation formed from this compound is not necessarily the most stable possible carbocation. The proximity of other alkyl groups allows for the possibility of carbocation rearrangements through 1,2-hydride or 1,2-alkyl shifts. For example, a hydride shift from an adjacent carbon could potentially lead to a different, and possibly more stable, tertiary carbocation, especially if it relieves ring strain.
The study of the product distribution from the dehydration of this compound would provide valuable insights into the relative rates of deprotonation versus rearrangement of the carbocation intermediate. The formation of various alkenes, including those resulting from rearrangements, can be analyzed to understand the factors governing carbocation fate in a substituted cyclohexane system. The expected major product would be the most stable alkene, typically the one with the most substituted double bond (Zaitsev's rule), but rearranged products could also be significant.
Contributions to Advanced Organic Synthesis
While specific examples of the use of this compound in the synthesis of complex molecules are not prominent in the literature, its structure suggests significant potential as a chiral building block and a versatile intermediate.
Development as a Chiral Building Block for Complex Molecular Architectures
This compound possesses at least two stereocenters, meaning it can exist as multiple stereoisomers. If a single enantiomer of this compound could be accessed, either through asymmetric synthesis or resolution, it would represent a valuable addition to the "chiral pool". The chiral pool consists of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules.
The defined stereochemistry of the hydroxyl, ethyl, and methyl groups on the cyclohexane scaffold would provide a rigid and predictable three-dimensional framework. This could be exploited to control the stereochemical outcome of subsequent reactions in the synthesis of natural products or pharmaceuticals where specific stereoisomers are required for biological activity.
Applications as an Intermediate in the Synthesis of Structurally Diverse Compounds
The functional groups of this compound—the hydroxyl group and the alkyl-substituted ring—offer multiple avenues for synthetic transformations. The hydroxyl group can be converted into a good leaving group for substitution or elimination reactions, or it can be oxidized to a ketone. The cyclohexane ring can be functionalized further or cleaved to generate acyclic structures with retained stereochemistry.
The dehydration of this compound, as previously discussed, leads to a mixture of alkenes. These alkenes can then undergo a variety of reactions, such as hydroboration-oxidation, epoxidation, or ozonolysis, to introduce new functional groups and build molecular complexity. This versatility makes this compound a potential precursor to a wide range of structurally diverse compounds.
Fundamental Research in Biomolecular Interactions
Currently, there is a lack of specific research in the public domain detailing the use of this compound in the study of biomolecular interactions. However, substituted cyclohexanols, in general, can serve as simple mimics of more complex cyclic systems found in biologically active molecules. The study of their interactions with receptors or enzymes could provide fundamental insights into the importance of steric bulk, hydrophobicity, and hydrogen bonding capabilities in molecular recognition. The defined stereochemistry of this compound's isomers could be particularly useful in probing the stereoselectivity of biological binding pockets.
Utilizing Cyclohexanol (B46403) Analogues in Studies of Membrane Fluidity and Permeability
The plasma membrane, a critical barrier and signaling interface of the cell, is significantly influenced by the presence of small molecules. Cyclohexanol and its derivatives, due to their amphipathic nature, can intercalate into the lipid bilayer, thereby altering its physical properties. The ethyl and methyl groups of this compound contribute to its hydrophobicity, facilitating its insertion into the nonpolar core of the membrane, while the hydroxyl group can interact with the polar head groups of phospholipids.
Table 1: Predicted Effects of this compound on Model Membrane Properties
| Membrane Property | Predicted Effect of this compound | Rationale |
| Fluidity | Increase | Disruption of lipid packing by the bulky cyclohexyl ring and alkyl substituents. |
| Permeability | Increase | Increased free volume within the lipid bilayer due to enhanced fluidity. |
| Phase Transition Temperature (Tm) | Decrease | Intercalation of the molecule lowers the energy required to transition from the gel to the liquid-crystalline phase. |
Investigation of Hydrophobic Interactions with Model Molecular Targets and Proteins
Hydrophobic interactions are a primary driving force in protein folding and the binding of ligands to protein receptors. nih.govmuni.cz The nonpolar ethyl and methyl groups, along with the cyclohexane ring of this compound, make it a useful model compound for studying these interactions. The tertiary alcohol structure presents a specific three-dimensional arrangement of these hydrophobic moieties.
In studies of protein stability, small hydrophobic molecules can be used to probe the energetic contributions of burying nonpolar side chains within the protein core. nih.gov While direct studies involving this compound are not reported, the transfer free energy of similar molecules from an aqueous to a nonpolar environment provides an estimate of their hydrophobicity and, by extension, their potential to interact with hydrophobic pockets in proteins. The experimental values for the transfer of aliphatic side chains from water to cyclohexane, for instance, show good agreement with their contribution to protein stability. nih.gov
Furthermore, this compound could serve as a molecular probe to characterize the size, shape, and polarity of binding sites in proteins. By comparing the binding affinity of a series of substituted cyclohexanols, researchers can map the steric and electronic requirements for binding to a particular molecular target. This approach is fundamental in rational drug design and in understanding the molecular basis of protein-ligand recognition. The hydroxyl group of this compound can also participate in hydrogen bonding, allowing it to interact with polar residues within a binding site, in addition to its hydrophobic interactions.
Table 2: Potential Research Applications of this compound in Protein Studies
| Research Area | Application of this compound | Information Gained |
| Protein Folding and Stability | As a model hydrophobic molecule. | Quantifying the contribution of hydrophobic interactions to the overall stability of a folded protein. |
| Ligand-Receptor Binding | As a molecular probe for binding site characterization. | Determining the steric and hydrophobic features of a protein's active or allosteric site. |
| Enzyme Inhibition | As a potential competitive or non-competitive inhibitor. | Understanding the role of hydrophobic interactions in substrate binding and catalysis. |
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective and Enantioselective Synthetic Routes
The synthesis of 1-ethyl-2-methylcyclohexanol presents a significant challenge in controlling its stereochemistry. The molecule contains two stereocenters, leading to the possibility of four stereoisomers. Future research will likely focus on the development of novel synthetic routes that can selectively produce a single desired stereoisomer.
Key Research Objectives:
Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, could enable the enantioselective addition of an ethyl group to 2-methylcyclohexanone (B44802). This would be a direct and atom-economical approach to obtaining enantiomerically pure this compound.
Substrate-Controlled Diastereoselective Reactions: Investigating diastereoselective reactions starting from chiral precursors could provide another avenue for obtaining specific stereoisomers. For instance, the use of a chiral auxiliary attached to the 2-methylcyclohexanone starting material could direct the incoming ethyl nucleophile to a specific face of the carbonyl group.
Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. Research into enzymes that can selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound could provide an efficient method for its resolution.
A hypothetical stereoselective synthesis is presented in the table below, illustrating a potential research direction.
| Step | Reaction Type | Reagents and Conditions | Desired Outcome |
| 1 | Asymmetric Alkylation | 2-methylcyclohexanone, diethylzinc, chiral ligand (e.g., a derivative of BINOL) | Enantioselective addition of the ethyl group to the carbonyl carbon. |
| 2 | Work-up | Aqueous acid | Protonation of the resulting alkoxide to yield enantiomerically enriched this compound. |
Advanced Mechanistic Investigations Employing in situ Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. The application of in situ spectroscopic techniques will be instrumental in these investigations.
Potential Applications of in situ Spectroscopy:
Reaction Kinetics: Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data allows for the determination of reaction rates and the elucidation of the reaction order.
Identification of Transient Intermediates: The short-lived intermediates that are often key to understanding a reaction mechanism can be difficult to isolate. In situ techniques, particularly when coupled with rapid-mixing methods, can provide spectroscopic evidence for the existence of these transient species.
Catalyst Speciation: In catalyzed reactions, understanding the active form of the catalyst is paramount. In situ spectroscopy can be used to observe the catalyst under reaction conditions and identify the catalytically active species.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. In the context of this compound, these computational tools can be applied to accelerate the discovery and optimization of synthetic routes.
Potential AI and ML Applications:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel synthetic pathways to this compound, potentially identifying more efficient or sustainable routes than those conceived by human chemists.
Reaction Optimization: Machine learning algorithms can be trained on experimental data to build predictive models for reaction outcomes. These models can then be used to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize the yield and selectivity of a desired stereoisomer.
Predictive Spectroscopy: ML models can be trained to predict the spectroscopic properties (e.g., NMR, IR spectra) of different stereoisomers of this compound. This could aid in the characterization of newly synthesized compounds.
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis and Derivatization
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic methods.
Green Chemistry Strategies:
Use of Renewable Feedstocks: Investigating the synthesis of 2-methylcyclohexanone, a key precursor, from renewable sources such as biomass would be a significant step towards a greener synthesis of this compound.
Solvent Selection: The use of hazardous organic solvents is a major environmental concern. Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, for the synthesis and derivatization of this compound is needed.
Catalysis: The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are particularly attractive from a green chemistry perspective.
Application of Ultrafast Spectroscopy to Elucidate Reaction Dynamics
Ultrafast spectroscopy, which utilizes laser pulses on the femtosecond to picosecond timescale, can provide unprecedented insight into the fundamental dynamics of chemical reactions. The application of these techniques to the study of this compound could reveal intricate details of its formation and reactivity.
Potential Ultrafast Spectroscopy Studies:
Bond Formation Dynamics: By monitoring the reaction of 2-methylcyclohexanone with an ethylating agent in real-time, it may be possible to directly observe the formation of the new carbon-carbon bond.
Solvent Effects: The role of the solvent in chemical reactions is often complex. Ultrafast spectroscopy can be used to probe the dynamics of solvent molecule rearrangement around the reactants and transition state, providing a deeper understanding of how the solvent influences the reaction outcome.
Photochemical Reactions: If this compound or its derivatives are found to have interesting photochemical properties, ultrafast spectroscopy would be an essential tool for studying the dynamics of their excited states and photochemical reactions.
Q & A
Q. What are the common synthetic routes for 1-Ethyl-2-methylcyclohexanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of this compound analogs typically involves acid-catalyzed hydration of substituted cyclohexenes or Grignard reactions with ketones. For example, (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol synthesis employs palladium-catalyzed cross-coupling (yield: ~65–75%) and subsequent hydrogenation . Key optimization strategies include:
- Temperature control : Reactions at 60–80°C reduce side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and efficiency .
Table 1 : Comparative Synthesis Approaches
| Method | Catalyst | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Hydration | H₂SO₄ | 50–60 | 80°C, 12 h | |
| Grignard Addition | Mg, THF | 70–75 | 0°C to RT, 6 h | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 65–70 | 60°C, N₂ atmosphere |
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
- Methodological Answer : Purity analysis combines chromatographic and spectroscopic methods:
- GC-MS : Detects volatile impurities (e.g., unreacted alkenes) with detection limits <0.1% .
- HPLC : Resolves non-volatile byproducts using C18 columns (acetonitrile/water gradient) .
- NMR (¹H/¹³C) : Confirms structural integrity; key signals include δ 1.2–1.5 ppm (ethyl/methyl groups) and δ 3.5–4.0 ppm (hydroxyl proton) .
Purity >98% is standard for research applications, validated via triplicate measurements .
Advanced Research Questions
Q. How do stereochemical configurations influence the reactivity and biological activity of this compound derivatives?
- Methodological Answer : Stereochemistry dictates hydrogen-bonding networks and steric effects . For example:
- (1S,2R) -configured cyclohexanols exhibit higher antimicrobial activity due to optimized enzyme binding (e.g., IC₅₀ = 12 µM vs. 45 µM for the (1R,2S) isomer) .
- Chiral HPLC (Chiralpak IA column) and X-ray crystallography resolve enantiomers. Computational docking (AutoDock Vina) predicts binding modes to biological targets .
Q. What computational methods predict the physicochemical properties of this compound, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates:
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis under similar conditions?
- Methodological Answer : Yield variations often stem from trace impurities (e.g., oxygen in Pd-catalyzed reactions) or moisture content in Grignard reagents. Systematic approaches include:
- Design of Experiments (DOE) : Vary catalyst loading (1–5 mol%) and temperature (40–80°C) to identify critical factors .
- Inert Atmosphere : Replicating Pd-catalyzed syntheses under N₂ increased yields by 15% compared to ambient conditions .
Table 2 : Yield Optimization Case Study
| Condition | Yield (%) | Notes | Source |
|---|---|---|---|
| Ambient atmosphere | 55 | Trace O₂ present | |
| N₂-purged reactor | 70 | Improved consistency | |
| Anhydrous Grignard reagent | 78 | Moisture <50 ppm |
Key Research Findings
- Structural Insights : Ethyl and methyl substituents on the cyclohexanol ring increase steric hindrance, slowing epoxidation rates by ~30% compared to unsubstituted analogs .
- Biological Relevance : Derivatives show moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 25–40 µM), suggesting metabolic stability in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
